[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine: is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring attached to a methanamine group, with a bromo and chloro substituent on the phenyl ring
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in the function of these targets .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that [1-(4-bromo-2-chlorophenyl)-1h-1,2,3-triazol-4-yl]methanamine may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Methanamine Group: This step involves the reaction of the triazole intermediate with a suitable amine source under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the bromo or chloro groups can be replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound may exhibit pharmacological activity, making it a potential therapeutic agent for treating various diseases.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.
Comparison with Similar Compounds
[1-(4-bromo-2-chlorophenyl)methanamine]: This compound shares a similar phenyl ring with bromo and chloro substituents but lacks the triazole ring.
[4-bromo-2-chlorophenyl)methanol]: This compound has a similar phenyl ring but contains a hydroxyl group instead of the triazole and methanamine groups.
Uniqueness: The presence of the triazole ring in [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[1-(4-bromo-2-chlorophenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCNXKQCHCOMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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